molecular formula C16H15ClN4O3S B4737624 N-(4-chlorobenzyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide

N-(4-chlorobenzyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide

Cat. No. B4737624
M. Wt: 378.8 g/mol
InChI Key: QJYAQZKQVZTYTO-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide, also known as SNAC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, particularly in the areas of cancer research and neurodegenerative diseases. In

Scientific Research Applications

N-(4-chlorobenzyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide has been extensively studied for its potential therapeutic applications in various scientific research studies. One of the most promising applications of N-(4-chlorobenzyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide is in the area of cancer research. N-(4-chlorobenzyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to enhance the efficacy of chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
In addition to its potential applications in cancer research, N-(4-chlorobenzyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide has also been studied for its neuroprotective effects. N-(4-chlorobenzyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide has been found to protect neurons from oxidative stress and to enhance cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide involves its ability to modulate various signaling pathways in cells. N-(4-chlorobenzyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide has been found to inhibit the activity of various enzymes and proteins involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells. In addition, N-(4-chlorobenzyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide has been found to enhance the activity of antioxidant enzymes and to reduce oxidative stress in cells, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide has been found to have various biochemical and physiological effects in cells. In cancer cells, N-(4-chlorobenzyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide has been found to induce apoptosis, inhibit angiogenesis, and enhance the efficacy of chemotherapy drugs. In neurons, N-(4-chlorobenzyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide has been found to protect against oxidative stress and to enhance cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-chlorobenzyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide in laboratory experiments is its ability to selectively target cancer cells and protect neurons from oxidative stress. This makes it a potential therapeutic agent for cancer and neurodegenerative diseases. However, one of the limitations of using N-(4-chlorobenzyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide in laboratory experiments is its potential toxicity at high concentrations. Therefore, careful dose optimization is necessary to ensure its safety and efficacy.

Future Directions

There are several future directions for research on N-(4-chlorobenzyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide. One potential direction is to explore its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders. Another potential direction is to investigate its mechanism of action in more detail, particularly in cancer cells and neurons. Additionally, further studies are needed to optimize the dose and delivery of N-(4-chlorobenzyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide for maximum therapeutic efficacy and minimal toxicity.
Conclusion:
In conclusion, N-(4-chlorobenzyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide is a synthetic compound that has shown promising results in various scientific research studies, particularly in the areas of cancer research and neurodegenerative diseases. Its potential therapeutic applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored in this paper. N-(4-chlorobenzyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide has the potential to become a valuable therapeutic agent for the treatment of cancer and neurodegenerative diseases, and further research is needed to fully understand its therapeutic potential.

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[[2-(4-nitrophenyl)acetyl]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O3S/c17-13-5-1-12(2-6-13)10-18-16(25)20-19-15(22)9-11-3-7-14(8-4-11)21(23)24/h1-8H,9-10H2,(H,19,22)(H2,18,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYAQZKQVZTYTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NNC(=S)NCC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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